Dual SSRI and NMDA Antagonist Activity: A Unique Pharmacological Fingerprint
Alanine, N-(4-chlorophenyl)-2-methyl- (as the core of Alaproclate) demonstrates a dual mechanism of action combining selective serotonin reuptake inhibition with noncompetitive NMDA receptor antagonism [1]. This dual activity distinguishes it from classic SSRIs such as fluoxetine and zimelidine, which do not exhibit significant NMDA receptor modulation [2]. In functional assays, Alaproclate inhibits [14C]-5-HT accumulation in mouse brain slices with an IC50 of 700 nM [3], while also blocking NMDA receptor currents in a stereoselective manner [1].
| Evidence Dimension | Pharmacological mechanism |
|---|---|
| Target Compound Data | SSRI + NMDA antagonist |
| Comparator Or Baseline | Fluoxetine (SSRI only), Zimelidine (SSRI only) |
| Quantified Difference | Dual vs. single mechanism |
| Conditions | In vitro receptor binding and functional uptake assays |
Why This Matters
This dual mechanism may confer distinct therapeutic advantages or side effect profiles, making the compound a valuable tool for investigating multimodal antidepressant strategies.
- [1] PersADE. (n.d.). Alaproclate: A discontinued SSRI with additional NMDA antagonist activity. Drug Database. View Source
- [2] Wikipedia. (2006). Alaproclate. Retrieved from https://en.wikipedia.org/wiki/Alaproclate View Source
- [3] BindingDB. (n.d.). BDBM76298: 2-aminopropanoic acid [1-(4-chlorophenyl)-2-methylpropan-2-yl] ester; IC50 = 700 nM for 5-HT uptake inhibition in mouse brain slices. View Source
